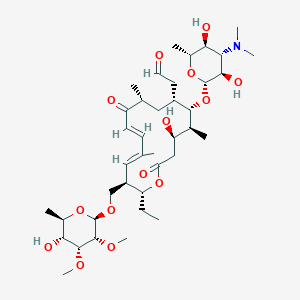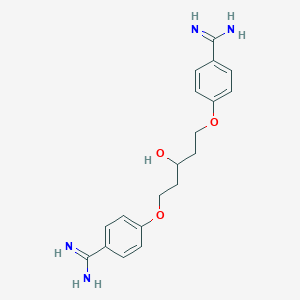
1,5-双(4-氨基苯氧基)-3-戊醇
描述
1,5-Bis(4-amidinophenoxy)-3-pentanol is a synthetic organic compound that belongs to the class of diamidines. It is structurally related to pentamidine, a well-known antiparasitic drug. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of protozoan infections and its ability to bind to DNA.
科学研究应用
1,5-Bis(4-amidinophenoxy)-3-pentanol has several scientific research applications:
Chemistry: It is used as a model compound for studying the binding of diamidines to DNA.
Medicine: Its ability to bind to DNA makes it a candidate for anticancer research.
Industry: It can be used in the development of new antimicrobial agents.
作用机制
Target of Action
The primary target of 1,5-Bis(4-amidinophenoxy)-3-pentanol, also known as pentamidine, is DNA . The compound has significant affinity for DNA, showing moderate specificity for AT base pairs .
Mode of Action
It is thought that the drug interferes with nuclear metabolism, producing inhibition of the synthesis of DNA, RNA, phospholipids, and proteins .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of DNA, RNA, phospholipids, and proteins
Pharmacokinetics
It is known that the compound is administered via intravenous and intramuscular routes . The impact of the compound’s ADME properties on its bioavailability is currently unknown.
Result of Action
The result of the compound’s action is the inhibition of the synthesis of DNA, RNA, phospholipids, and proteins, which can lead to the death of the targeted cells . The compound has shown efficacy against Pneumocystis carinii pneumonia (PCP) in a rat model .
Action Environment
The action, efficacy, and stability of 1,5-Bis(4-amidinophenoxy)-3-pentanol can be influenced by various environmental factors. For instance, the presence of two positively charged amidine groups at physiological pH can be exploited for efficient delivery and reduced side effects . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-amidinophenoxy)-3-pentanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-amidinophenol.
Ether Formation: The 4-amidinophenol is reacted with 1,5-dibromopentane to form 1,5-bis(4-amidinophenoxy)pentane.
Hydroxylation: The final step involves the hydroxylation of 1,5-bis(4-amidinophenoxy)pentane to yield 1,5-Bis(4-amidinophenoxy)-3-pentanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar steps as the laboratory preparation, with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient purification techniques.
化学反应分析
Types of Reactions
1,5-Bis(4-amidinophenoxy)-3-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amidine groups can be reduced to form amines.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: The major products are the corresponding ketones or aldehydes.
Reduction: The major products are the corresponding amines.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the phenoxy group.
相似化合物的比较
Similar Compounds
Pentamidine: 1,5-Bis(4-amidinophenoxy)-3-pentanol is structurally similar to pentamidine but has an additional hydroxyl group.
Butamidine: Another diamidine with a shorter carbon chain.
Propamidine: Similar to pentamidine but with a different carbon chain length.
Uniqueness
1,5-Bis(4-amidinophenoxy)-3-pentanol is unique due to its additional hydroxyl group, which may enhance its binding affinity to DNA and potentially improve its therapeutic efficacy. This structural modification can also influence its pharmacokinetic properties, such as solubility and bioavailability.
属性
IUPAC Name |
4-[5-(4-carbamimidoylphenoxy)-3-hydroxypentoxy]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c20-18(21)13-1-5-16(6-2-13)25-11-9-15(24)10-12-26-17-7-3-14(4-8-17)19(22)23/h1-8,15,24H,9-12H2,(H3,20,21)(H3,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRGIVAJLHKJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCC(CCOC2=CC=C(C=C2)C(=N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901156851 | |
| Record name | 4,4′-[(3-Hydroxy-1,5-pentanediyl)bis(oxy)]bis[benzenecarboximidamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133991-33-0 | |
| Record name | 4,4′-[(3-Hydroxy-1,5-pentanediyl)bis(oxy)]bis[benzenecarboximidamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133991-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4′-[(3-Hydroxy-1,5-pentanediyl)bis(oxy)]bis[benzenecarboximidamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,5-Bis(4-amidinophenoxy)-3-pentanol formed in the body?
A1: 1,5-Bis(4-amidinophenoxy)-3-pentanol is a major metabolite of the drug pentamidine, generated through hydroxylation by the cytochrome P-450 enzyme system in the liver. [] This metabolic pathway highlights the role of liver enzymes in modifying drugs, potentially influencing their activity and clearance from the body.
Q2: What is the kinetic profile of 1,5-Bis(4-amidinophenoxy)-3-pentanol formation?
A2: Research using rat liver microsomes indicates that 1,5-Bis(4-amidinophenoxy)-3-pentanol is formed with a Km of 28 +/- 0.28 microM and a Vmax of 195 +/- 2.4 pmol/min/mg of microsomal protein. [] These kinetic parameters provide insight into the efficiency of this metabolic reaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


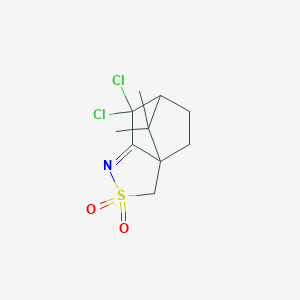

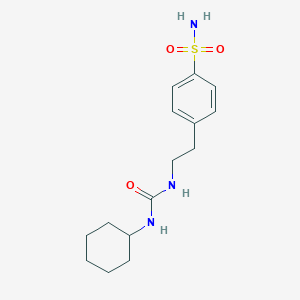
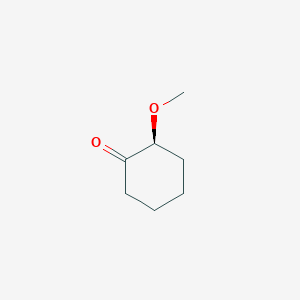
![3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B134004.png)
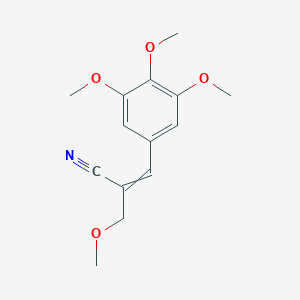
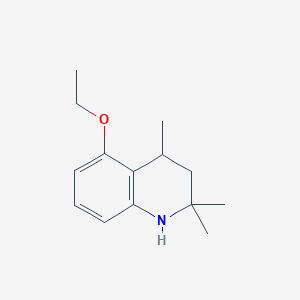

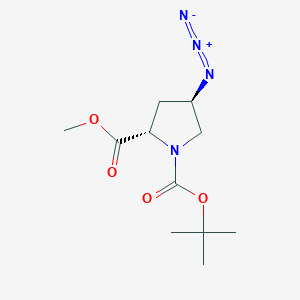
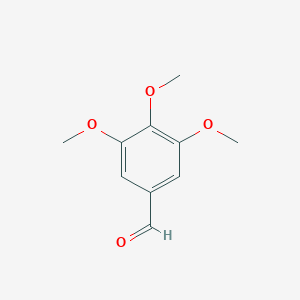
![[(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B134024.png)
![[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate](/img/structure/B134028.png)

